molecular formula C15H8F3N3 B7538281 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile

4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile

Cat. No. B7538281
M. Wt: 287.24 g/mol
InChI Key: HBAQFCRLUMYRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DBZ is a small molecule inhibitor that targets the Notch signaling pathway, which plays a crucial role in cell differentiation and proliferation. Inhibition of this pathway has been linked to several diseases, including cancer, Alzheimer's disease, and cardiovascular disorders.

Mechanism of Action

4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile targets the Notch signaling pathway by binding to the gamma-secretase complex, which is responsible for the cleavage of Notch receptors. This binding inhibits the cleavage of Notch receptors, leading to decreased downstream signaling and gene expression. Inhibition of the Notch pathway by 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as promote neuronal differentiation and synaptic plasticity in the brain.
Biochemical and Physiological Effects
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to decrease cell proliferation, induce apoptosis, and inhibit tumor growth. In the brain, 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to promote neuronal differentiation and synaptic plasticity, which may have implications for the treatment of neurodegenerative diseases. Additionally, 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to have anti-inflammatory effects in cardiovascular disorders, which may help to reduce the risk of atherosclerosis and restenosis.

Advantages and Limitations for Lab Experiments

4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its effects on the Notch signaling pathway. However, 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile also has some limitations. It has low solubility in water, which can make it difficult to use in in vivo experiments. Additionally, 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to have off-target effects on other signaling pathways, which may complicate data interpretation.

Future Directions

There are several future directions for research on 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile. One area of interest is the development of more potent and selective inhibitors of the Notch pathway. Additionally, further studies are needed to investigate the effects of 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile on other signaling pathways and to determine its potential for use in combination therapy. Finally, more research is needed to investigate the safety and efficacy of 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile in vivo, particularly in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile involves a multi-step process, starting with the reaction of 5,6-difluorobenzimidazole with formaldehyde to form 5,6-difluorobenzimidazole-1-carboxaldehyde. This intermediate is then reacted with 3-fluorobenzonitrile in the presence of a base to yield 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile. The synthesis of 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been optimized to improve yields and purity, and several modifications have been reported in the literature.

Scientific Research Applications

4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. The Notch signaling pathway has been implicated in several types of cancer, including breast, lung, and pancreatic cancer. Inhibition of this pathway by 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to decrease cell proliferation and induce apoptosis in cancer cells. 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has also been investigated for its potential in treating Alzheimer's disease, as the Notch pathway is involved in the regulation of neurogenesis and synaptic plasticity. Additionally, 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been studied for its effects on cardiovascular disorders, such as atherosclerosis and restenosis.

properties

IUPAC Name

4-[(5,6-difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3/c16-11-3-9(6-19)1-2-10(11)7-21-8-20-14-4-12(17)13(18)5-15(14)21/h1-5,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAQFCRLUMYRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CN2C=NC3=CC(=C(C=C32)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.